2,3-Diamino-6-fluorobenzotrifluoride
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Overview
Description
2,3-Diamino-6-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H6F4N2. This compound is characterized by the presence of two amino groups (-NH2) and a fluorine atom attached to a benzene ring that also has a trifluoromethyl group (-CF3).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-6-fluorobenzotrifluoride typically involves the nitration of a suitable precursor followed by reduction and fluorination steps. One common synthetic route starts with 2,3-diaminobenzotrifluoride, which undergoes nitration to introduce the fluorine atom. Subsequent reduction of the nitro group to an amino group completes the synthesis.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step chemical process that ensures high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-6-fluorobenzotrifluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or tin chloride (SnCl2) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various reagents, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of this compound.
Scientific Research Applications
2,3-Diamino-6-fluorobenzotrifluoride has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biochemical studies to understand the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated building blocks.
Mechanism of Action
The mechanism by which 2,3-Diamino-6-fluorobenzotrifluoride exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance its binding affinity and stability, making it a valuable component in drug design.
Comparison with Similar Compounds
2,3-Diamino-6-fluorobenzotrifluoride is unique due to its specific arrangement of amino and fluorine groups on the benzene ring. Similar compounds include 2,3-diaminobenzotrifluoride and 2,3-diamino-5-fluorobenzotrifluoride. These compounds differ in the position of the fluorine atom, which can affect their chemical properties and reactivity.
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQMRJNYMGPMCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-07-8 |
Source
|
Record name | 2,3-Diamino-6-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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